molecular formula C25H38O4 B1255937 11-Epiterpestacin

11-Epiterpestacin

Cat. No.: B1255937
M. Wt: 402.6 g/mol
InChI Key: UTGBBPSEQPITLF-GFHAHZORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Epiterpestacin is a phytotoxic sesterterpene of fungal origin, first identified from Bipolaris sorokiniana . Its structure was determined to be an epimer of terpestacin, a compound isolated from Arthrinium species, and it shares an identical stereochemistry with the mycotoxin fusaproliferin from Fusarium proliferatum ; as such, it may also be referred to as 24-deacetyl fusaproliferin . The compound has demonstrated significant phytotoxic activity, which has been found to be almost equal to that of terpestacin and significantly higher than that of fusaproliferin, making it a compound of interest for plant pathology studies . Research into related sesterterpenes, such as terpestacin itself, has revealed promising antifungal properties. Studies on terpestacin have shown it to be a potent fungistatic agent against various fungi, including Aspergillus flavus and Penicillium griseofulvum , with minimum inhibitory concentration (MIC) values as low as 7.9 µg/mL and 25 µg/mL, respectively . This class of compounds, characterized by a [3.0.13] bicyclic skeleton, is gaining attention for their potential as leads for developing new antifungal and anticancer agents . 11-Epiterpestacin is provided For Research Use Only, intended for applications such as antimicrobial screening, phytotoxicity mechanisms, and natural product chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

(1R,3Z,5R,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one

InChI

InChI=1S/C25H38O4/c1-16-7-6-8-17(2)13-14-25(5)20(11-10-18(3)21(27)12-9-16)22(19(4)15-26)23(28)24(25)29/h7,10,13,19-21,26-28H,6,8-9,11-12,14-15H2,1-5H3/b16-7-,17-13-,18-10-/t19-,20-,21-,25+/m1/s1

InChI Key

UTGBBPSEQPITLF-GFHAHZORSA-N

Isomeric SMILES

C/C/1=C/CC/C(=C\C[C@]2([C@H](C/C=C(\[C@@H](CC1)O)/C)C(=C(C2=O)O)[C@H](C)CO)C)/C

Canonical SMILES

CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)CO)C)C

Synonyms

11-epiterpestacin
terpestacin

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 11 Epiterpestacin

Identification of Fungal Source Organisms

Several fungal species have been documented as natural sources of 11-epiterpestacin. These organisms are key to understanding the compound's ecological role and are the starting point for its extraction.

The filamentous fungus Bipolaris sorokiniana, specifically the strain NSDR-011, is a well-documented producer of 11-epiterpestacin. koreascience.krresearchgate.netcapes.gov.br This phytopathogenic fungus is a significant source for the compound, which was initially identified as siccanol before its structure was fully elucidated and renamed. capes.gov.brjst.go.jptandfonline.com Research has confirmed the isolation of both 11-epiterpestacin and its glycoside derivative, 11-ETG, from the culture of this strain. koreascience.krresearchgate.net The production of this sesterterpene by B. sorokiniana highlights the diverse metabolic capabilities within this genus of plant pathogens. nih.gov

11-Epiterpestacin is also produced by marine fungi, notably Humicola fuscoatra (strain KMM 4629). auctoresonline.orgresearchgate.net This strain was isolated from a Kuril colonial ascidian, demonstrating that the compound's origins extend to marine symbiotic relationships. auctoresonline.orgresearchgate.netauctoresonline.org The isolation of 11-epiterpestacin from H. fuscoatra was part of broader research into the metabolites of this marine fungus, which also yielded other bioactive compounds like fuscoatrol A and β-nitropropionic acid. researchgate.netfrontiersin.orgnih.gov This discovery underscores the potential of marine fungi as a source of structurally unique and biologically active secondary metabolites. auctoresonline.org

While Bipolaris and Humicola are direct sources, other fungal genera are relevant to the study of 11-epiterpestacin due to their production of structurally related compounds. Terpestacin (B1234833), an epimer of 11-epiterpestacin, was first isolated from Arthrinium sp. capes.gov.brjst.go.jptandfonline.comnih.gov Furthermore, the mycotoxin fusaproliferin (B1234170), which is stereochemically identical to 11-epiterpestacin (also known as 24-deacetyl fusaproliferin), is produced by Fusarium proliferatum. capes.gov.brjst.go.jptandfonline.comfrontiersin.org These findings place 11-epiterpestacin within a family of related sesterterpenoids produced by a range of fungi.

Table 1: Fungal Sources of 11-Epiterpestacin and Related Compounds

Fungal SpeciesCompound(s)Environment
Bipolaris sorokiniana NSDR-01111-Epiterpestacin, 11-epiterpestacin glycosideTerrestrial (Phytopathogen)
Humicola fuscoatra KMM 462911-EpiterpestacinMarine (Ascidian associate)
Arthrinium sp.Terpestacin (epimer)Terrestrial
Fusarium proliferatumFusaproliferin (stereochemically identical)Terrestrial

Humicola fuscoatra (Marine Fungi) as a Producer Strain

Advanced Isolation and Purification Techniques

The extraction and purification of 11-epiterpestacin from its fungal sources require a multi-step approach, beginning with controlled cultivation of the producer organism followed by precise chemical separation methods.

The production of 11-epiterpestacin is initiated by cultivating the source fungus under optimized laboratory conditions to maximize yield. isomerase.comevologic.at For instance, Bipolaris sorokiniana NSDR-011 has been cultured on a Potato Sucrose Agar (PSA) medium in Petri dishes. researchgate.net Similarly, other fungi like Humicola sp. have been maintained on Potato Dextrose Agar (PDA) slants. frontiersin.orgnih.gov

Fermentation optimization is a critical step that involves fine-tuning various process variables such as temperature, pH, nutrient composition, and aeration to enhance the production of the target metabolite. isomerase.comevologic.atnih.gov The goal of bioprocess development is to create an ideal environment for the microbe to thrive and produce the desired compound in larger quantities, which is essential for moving from laboratory-scale discovery to larger-scale production for research. evologic.atconicet.gov.ar The use of both solid and submerged fermentation techniques is common in mycology to produce secondary metabolites. conicet.gov.armdpi.com

Following fermentation, the fungal biomass and culture medium are subjected to solvent extraction to isolate the crude compound. Ethyl acetate (B1210297) is a commonly and effectively used solvent for extracting 11-epiterpestacin and its analogs from the fungal culture. auctoresonline.orgresearchgate.netauctoresonline.orgfrontiersin.org This process involves using the solvent to transfer the target compound from the aqueous culture medium or fungal mycelia into the organic solvent phase, based on the principle of liquid-liquid extraction. organomation.com

After the initial extraction, the crude ethyl acetate extract undergoes further purification. frontiersin.org A common and effective technique is column chromatography. researchgate.net Researchers have successfully used silica (B1680970) gel and Sephadex LH-20 chromatography to purify the extract, separating 11-epiterpestacin from other metabolites. researchgate.net This multi-step process of extraction and chromatographic purification is essential to obtain the pure compound for structural elucidation and further study. frontiersin.org

Chromatographic Separation Strategies

The purification of 11-Epiterpestacin from the crude fungal extract relies heavily on various chromatographic techniques. banglajol.infocolumn-chromatography.comresearchgate.netbyjus.com These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. byjus.com

Column Chromatography Applications (e.g., Silica Gel, Sephadex LH-20)

Column chromatography is a fundamental step in the initial fractionation of the crude extract. tandfonline.combanglajol.infocolumn-chromatography.comresearchgate.netbyjus.com In the isolation of 11-Epiterpestacin from Bipolaris sorokiniana, the concentrated ethyl acetate extract is subjected to silica gel column chromatography. tandfonline.com

The separation process involves the following steps:

Packing the column: A glass column is packed with a slurry of silica gel, which serves as the stationary phase. researchgate.net

Loading the sample: The crude extract is loaded onto the top of the silica gel column. researchgate.net

Elution: A solvent or a mixture of solvents, the mobile phase, is passed through the column. researchgate.net

For the purification of compounds from Bipolaris sorokiniana, a gradient elution is employed, starting with a mixture of n-hexane and ethyl acetate and progressing to methanol (B129727). tandfonline.com In this process, 11-Epiterpestacin was reported to be eluted in the methanol fraction. tandfonline.com

Table 1: Column Chromatography Parameters for 11-Epiterpestacin Isolation

ParameterDescriptionSource
Stationary Phase Silica Gel tandfonline.com
Mobile Phase n-hexane-ethyl acetate gradient, followed by methanol tandfonline.com
Fraction Containing 11-Epiterpestacin Methanol fraction tandfonline.com
High-Performance Liquid Chromatography (HPLC) Purification

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the further purification of compounds from the fractions obtained by column chromatography. nih.govsinobiological.com HPLC utilizes high pressure to force the solvent through a column packed with fine particles, leading to more efficient separations. sinobiological.com

While the direct application of analytical HPLC for the purification of 11-Epiterpestacin is not extensively detailed in the provided context, it is a standard method for assessing the purity of isolated compounds and for optimizing separation conditions for preparative-scale purification. researchgate.netnih.govmicrosynth.comhplc.eu The process generally involves a reversed-phase column, such as an octadecyl silica (ODS) column, and a suitable mobile phase. researchgate.net

Semipreparative HPLC for Compound Isolation

For obtaining pure compounds in larger quantities for structural elucidation and bioactivity studies, semipreparative HPLC is employed. nih.govdlsu.edu.phthermofisher.compolyu.edu.hkbuketov.edu.kz This technique uses columns with a larger diameter than analytical columns to accommodate a greater sample load. thermofisher.com

In the context of terpestacin-related compounds, preparative HPLC has been used for the purification of fusaproliferin and terpestacin from rice cultures of Fusarium proliferatum. mdpi.com The crude extract was taken up in methanol and then purified using a preparative HPLC system. mdpi.com Although the specific parameters for 11-Epiterpestacin are not detailed, a similar approach would be applicable. The fractions corresponding to the desired compound's peak in the chromatogram are collected for further analysis. dlsu.edu.ph

Advanced Structural Elucidation and Stereochemical Assignment of 11 Epiterpestacin

Comprehensive Spectroscopic Characterization Methodologies

Spectroscopic methods, including NMR and MS, are indispensable tools in natural product chemistry for the identification and structural characterization of isolated compounds like 11-epiterpestacin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the functional groups present in a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants in NMR spectra, researchers can deduce the connectivity of atoms and gain insights into the molecule's structure.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, are fundamental in the structural elucidation process. The ¹H NMR spectrum provides information on the different types of protons in the molecule, their relative numbers (from integration), and their local environment, which is reflected in their chemical shifts (δH) hmdb.cahmdb.ca. The splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing details about the connectivity of proton-bearing carbons emerypharma.com.

The ¹³C NMR spectrum reveals the different types of carbon atoms in the molecule, with their chemical shifts (δC) providing information about their hybridization and functional group environment np-mrd.orgoregonstate.eduudel.edu. Unlike ¹H NMR, the intensity of signals in a standard ¹³C NMR spectrum is not directly proportional to the number of carbons, and quaternary carbons (carbons with no attached hydrogens) typically appear weaker oregonstate.eduudel.edu. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon (CH3, CH2, CH, or quaternary C) rsc.org.

For 11-epiterpestacin, ¹H and ¹³C NMR data have been reported, providing characteristic signals corresponding to its sesterterpene skeleton, including methyl groups, methylene (B1212753) groups, methine groups, and olefinic and oxygen-bearing carbons amazonaws.com. Analysis of these spectra allows for the initial assignment of different types of protons and carbons within the molecule amazonaws.com.

An example of ¹H and ¹³C NMR data reported for 11-epiterpestacin (in CD3OD) includes characteristic signals such as methyl protons around δH 0.95, 1.26, 1.56, and 1.65 ppm, olefinic protons around δH 5.18, 5.32, and 5.41 ppm, and various methylene and methine protons in the aliphatic region amazonaws.com. Corresponding ¹³C NMR signals are observed in the expected ranges for methyl, methylene, methine, and quaternary carbons, including those involved in double bonds and bearing hydroxyl groups amazonaws.com.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is complementary to NMR data and essential for confirming the molecular formula and gaining structural insights.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) measures the mass-to-charge ratio (m/z) of ions with high accuracy, typically to several decimal places researchgate.netbioanalysis-zone.com. This high precision allows for the determination of the exact molecular weight of the compound and, consequently, its elemental composition (molecular formula) chemrxiv.org. For 11-epiterpestacin, HR-MS data confirming its molecular formula (C25H38O4) are crucial for validating the structure deduced from NMR data tandfonline.comnih.gov. The accurate mass measurement from HR-MS helps to differentiate between compounds with the same nominal mass but different elemental compositions bioanalysis-zone.com.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar and thermally labile compounds like natural products libretexts.orgnih.govaocs.org. ESI typically produces protonated or deprotonated molecular ions ([M+H]+ or [M-H]-) or adduct ions (e.g., [M+Na]+), providing direct information about the molecular weight libretexts.orgaocs.org. This technique is often coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures nih.govmdpi.com. ESI-MS has been utilized in the characterization of 11-epiterpestacin and its derivatives, providing molecular ion information that supports the proposed structures researchgate.netresearchgate.net. The ESI-MS spectrum of 11-epiterpestacin shows a molecular ion peak corresponding to its molecular weight researchgate.net.

Table 1: Spectroscopic Data Summary for 11-Epiterpestacin (Example Data from Literature)

TechniqueType of Information ProvidedKey Findings for 11-Epiterpestacin (Example)Source
¹H NMR Number and type of protons, chemical environment, connectivityCharacteristic signals for methyl, methylene, methine, and olefinic protons; coupling patterns reveal connectivity. amazonaws.com
¹³C NMR Number and type of carbon atoms, functional group environmentSignals for sp², sp³, and oxygen-substituted carbons; DEPT helps classify CH3, CH2, CH, and C. amazonaws.com
COSY Correlation between coupled protons (2 or 3 bonds)Establishes proton spin systems and connectivity of adjacent protonated carbons. rsc.org
HSQC Correlation between directly bonded ¹H and ¹³C atoms (1 bond)Assigns carbon signals based on proton assignments and vice versa. rsc.org
HMBC Long-range correlation between ¹H and ¹³C atoms (2-4 bonds)Connects structural fragments, identifies quaternary carbons, confirms connectivity. rsc.org
NOESY Spatial proximity between protonsDetermines relative stereochemistry and molecular conformation. tandfonline.com
HR-MS Accurate mass measurementConfirms molecular formula (C25H38O4) based on exact mass. tandfonline.comnih.gov
ESI-MS Molecular weight information (molecular/adduct ions)Provides molecular ion peak ([M+H]+ or similar) supporting the molecular weight. researchgate.netresearchgate.net

Table 2: Selected ¹H NMR Data for 11-Epiterpestacin (in CD3OD, 600 MHz)

δH (ppm)MultiplicityJ (Hz)Assignment (Example)Source
0.95s-H-19 amazonaws.com
1.26d7.1H-25 amazonaws.com
1.56s-H-22 amazonaws.com
1.65s-H-20, H-21 amazonaws.com
5.18m-H-7 amazonaws.com
5.32dd10.8, 4.5H-3 amazonaws.com
5.41m-H-13 amazonaws.com

Table 3: Selected ¹³C NMR Data for 11-Epiterpestacin (in CD3OD, 151 MHz)

δC (ppm)Assignment (Example)Source
8.9C-22 amazonaws.com
13.1C-25 amazonaws.com
14.0C-20, C-21 amazonaws.com
15.5C-19 amazonaws.com
121.7C-3 amazonaws.com
124.1C-7 amazonaws.com
129.0C-13 amazonaws.com
64.4C-24 amazonaws.com
75.6C-11 amazonaws.com

The combination of detailed analysis of 1D and 2D NMR spectra, along with accurate molecular weight determination by HR-MS and ESI-MS, allows for the comprehensive structural elucidation and stereochemical assignment of 11-epiterpestacin. The modified Mosher method, utilizing MTPA esters and analyzing the resulting ¹H NMR chemical shift differences, has also been applied to determine the absolute configuration at specific chiral centers, such as C-11 tandfonline.com. NOESY correlations further support the relative stereochemistry and conformation tandfonline.com.

UPLC-Q-TOF-MS/MS for Metabolite Analysis

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-Q-TOF-MS/MS) is a powerful tool for the analysis of complex metabolite mixtures, enabling the detection and structural elucidation of compounds like 11-epiterpestacin. This technique combines the high chromatographic resolution of UPLC with the accurate mass measurement and fragmentation capabilities of Q-TOF-MS/MS.

Studies utilizing UPLC-Q-TOF-MS/MS have been employed to analyze secondary metabolites from fungi, including Bipolaris sorokiniana. frontiersin.orgnih.govresearchgate.net This approach facilitates the detection and dereplication of known metabolites and the identification of new analogues based on their fragmentation patterns. frontiersin.orgnih.govresearchgate.net The fragmentation patterns observed in UPLC-Q-TOF-MS/MS provide crucial structural information. For instance, analyses of related sesterterpenoids have revealed characteristic diagnostic daughter ions associated with specific structural subtypes. nih.govresearchgate.net The application of UPLC-Q-TOF-MS/MS to extracts of Bipolaris sorokiniana has allowed for the detection and preliminary identification of compounds, which are then further elucidated using techniques like NMR spectroscopy. frontiersin.orgnih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a definitive method for determining the absolute configuration of a molecule in the solid state. chem-soc.sinih.gov While direct X-ray crystallographic data specifically for 11-epiterpestacin is not explicitly detailed in the provided search results, the technique is widely recognized as a gold standard for establishing the three-dimensional structure and absolute stereochemistry of crystalline compounds. chem-soc.sinih.gov The absolute configuration of related sesterterpenes, such as terpestacin (B1234833), has been determined using X-ray crystallography, which serves as a reference point for comparative structural studies. mdpi.com The principles involve analyzing the diffraction pattern produced by a crystal to deduce the arrangement of atoms and, under appropriate conditions, distinguish between enantiomers. chem-soc.sinih.gov

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a valuable technique for probing the stereochemistry of molecules in solution, particularly those containing chromophores in chiral environments. CD spectra measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules. While specific CD data for 11-epiterpestacin is not detailed in the provided snippets, CD spectroscopy is commonly used in conjunction with other methods, such as X-ray crystallography, to confirm stereochemical assignments. nih.gov Comparison of experimental CD spectra with calculated spectra or with the spectra of structurally related compounds with known absolute configurations can aid in the stereochemical elucidation of novel natural products.

Structural Relationships and Epimerization Studies

11-Epiterpestacin shares structural similarities with other sesterterpenes, and studies have explored its relationship to compounds like terpestacin and siccanol, as well as its stereochemical identity with fusaproliferin (B1234170).

Comparison with Terpestacin and Siccanol Structures

11-Epiterpestacin was initially referred to as siccanol. tandfonline.comtandfonline.comjst.go.jp Spectroscopic analysis determined that the planar structure of siccanol was identical to that of terpestacin, a sesterterpene isolated from Arthrinium sp. tandfonline.comtandfonline.comjst.go.jp However, differences in their optical rotation values suggested different stereochemistry. tandfonline.com Siccanol, with a specific rotation of -239, was found to be an epimer of terpestacin, which has a reported specific rotation of +269. tandfonline.com Consequently, siccanol was renamed 11-epiterpestacin, indicating its epimeric relationship with terpestacin at the C-11 position. tandfonline.comtandfonline.comjst.go.jp

Elucidation of Stereochemical Identity with Fusaproliferin

Further studies revealed that the stereochemistry of 11-epiterpestacin is identical to that of fusaproliferin, a structurally related mycotoxin produced by Fusarium proliferatum. tandfonline.comtandfonline.comjst.go.jpoup.com This led to the understanding that 11-epiterpestacin can also be referred to as 24-deacetyl fusaproliferin. tandfonline.comtandfonline.comjst.go.jp The key difference between terpestacin and fusaproliferin lies in the acetylation status of the primary hydroxyl group at C-24 and the absolute configuration at C-11. tandfonline.com The absolute configuration at C-11 in 11-epiterpestacin was determined to be R, which is opposite to that of terpestacin but the same as the corresponding carbon in fusaproliferin. tandfonline.com This stereochemical relationship was supported by analyses using the modified Mosher method. tandfonline.com

Biosynthetic Pathways and Enzymology of 11 Epiterpestacin

Identification of Precursor Molecules in Sesterterpenoid Biosynthesis

Sesterterpenoids, a relatively rare class of terpenoids, are characterized by their C25 carbon skeleton. The biosynthesis of these complex molecules originates from a universal precursor, geranylfarnesyl diphosphate (B83284) (GFPP). researchgate.netrsc.org This C25 prenyl diphosphate is itself constructed from the fundamental five-carbon isoprene (B109036) units, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net

The formation of GFPP is a critical upstream step, catalyzed by a specific prenyltransferase known as geranylfarnesyl diphosphate synthase (GFDPS). This enzyme facilitates the sequential condensation of isoprene units to generate the linear C25 precursor. researchgate.net In fungi, some terpene synthases possess a chimeric structure, containing both a prenyltransferase domain for chain elongation to produce intermediates like geranylfarnesyl diphosphate, and a terpene cyclase domain to convert it into a sesterterpene in a single step. scispace.com

Once formed, GFPP serves as the substrate for the next crucial stage of biosynthesis: cyclization. This process, orchestrated by sesterterpene synthases (STSs), transforms the linear GFPP into a diverse array of cyclic scaffolds, which then undergo further modifications to yield the final sesterterpenoid products. pnas.org

Elucidation of Biosynthetic Gene Clusters

The enzymes responsible for constructing 11-epiterpestacin are encoded within a biosynthetic gene cluster (BGC), a contiguous region of the fungal genome containing all the necessary genetic information. dntb.gov.uanih.gov The identification and characterization of these BGCs are paramount to understanding the step-by-step synthesis of the final molecule. mdpi.comfrontiersin.org

Characterization of tpcA/FUP1 (Terpene Synthase)

At the heart of the 11-epiterpestacin BGC lies the gene encoding the terpene synthase, designated as tpcA or FUP1. This enzyme belongs to the terpene synthase (TPS) family, which is responsible for the cyclization of the linear prenyl diphosphate precursors. wikipedia.orgmdpi.com Terpene synthases are known for their ability to generate a remarkable diversity of molecular skeletons from a single substrate. beilstein-journals.orguliege.benih.gov The N-terminal domain of these enzymes often contains the active site responsible for the initial cyclization cascade. wikipedia.org

Role of Cytochrome P450 Monooxygenases (tpcB/FUP2, tpcC/FUP3)

Following the initial cyclization by terpene synthase, the resulting hydrocarbon scaffold undergoes a series of oxidative modifications. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large and diverse superfamily of heme-containing enzymes. ebi.ac.uknih.govnih.gov Within the 11-epiterpestacin BGC, the genes tpcB (FUP2) and tpcC (FUP3) encode for such P450 enzymes. These enzymes are crucial for introducing hydroxyl groups and other oxygen-containing functionalities onto the terpene backbone, contributing significantly to the final structure and bioactivity of 11-epiterpestacin. mdpi.com P450s are often involved in the metabolism of a wide range of compounds, including drugs and xenobiotics. nih.gov

Function of Flavin-Dependent Oxidases (tpcD)

Further oxidative tailoring of the 11-epiterpestacin intermediate is carried out by a flavin-dependent oxidase, encoded by the tpcD gene. These enzymes utilize a flavin cofactor, such as flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN), to catalyze oxidation reactions. nih.govmdpi.commdpi.com In the context of 11-epiterpestacin biosynthesis, the tpcD-encoded oxidase likely performs specific dehydrogenation or oxygenation steps that are critical for achieving the final molecular architecture.

Contributions of Acetyltransferases

The final touches in the biosynthesis of many natural products involve the addition of functional groups through the action of transferase enzymes. In the case of 11-epiterpestacin, an acetyltransferase plays a key role. sci-hub.se These enzymes utilize acetyl-CoA as a donor molecule to attach an acetyl group to a specific hydroxyl group on the sesterterpenoid scaffold. nih.gov This acetylation step can significantly impact the molecule's properties. Histone acetyltransferases, a related class of enzymes, are known to play crucial roles in regulating gene expression and secondary metabolism in fungi. frontiersin.org

Heterologous Expression Systems for Pathway Reconstitution

A powerful strategy for studying and manipulating biosynthetic pathways is heterologous expression. sci-hub.semdpi.com This involves transferring the entire biosynthetic gene cluster, or individual genes, from the native producing organism into a more genetically tractable host. plos.org Common hosts for expressing fungal BGCs include bacteria like Escherichia coli and other fungi such as Aspergillus nidulans or Saccharomyces cerevisiae. mdpi.com

The successful expression of the 11-epiterpestacin pathway in a heterologous host allows for several key advancements. It can confirm the function of the identified genes and their role in the biosynthetic sequence. researchgate.net Furthermore, it opens the door to metabolic engineering, where the pathway can be modified to produce novel analogs of 11-epiterpestacin through techniques like precursor-directed biosynthesis. mdpi.comnih.gov Recombinant cytochrome P450 enzymes, for instance, are widely used in test systems to study enzyme interactions. bioivt.com This approach not only facilitates a deeper understanding of the biosynthesis but also holds potential for the sustainable production of these valuable compounds. nih.gov

Utilization of Aspergillus oryzae for Biosynthetic Studies

The filamentous fungus Aspergillus oryzae has become an invaluable tool for studying the biosynthesis of fungal secondary metabolites. mdpi.com Its well-understood genetics, established industrial use, and capacity for high-level expression of foreign genes make it an ideal heterologous host for reconstituting complex biosynthetic pathways. mdpi.comuni-hannover.de

Researchers have successfully reconstituted the biosynthetic machinery for (-)-terpestacin, the C-11 epimer of 11-epiterpestacin, in A. oryzae. jst.go.jpscispace.com This was achieved by expressing the responsible genes from the producing fungus, such as Cochliobolus heterostrophus, in an A. oryzae host strain. mdpi.com This heterologous expression system has been instrumental in functionally characterizing the enzymes involved in the pathway and identifying key intermediates. For instance, the expression of putative modification enzyme genes (tpcBCD) in A. oryzae led to the successful isolation of several biosynthetic precursors. rsc.org The total biosynthesis of antiangiogenic (-)-terpestacin was accomplished through this artificial reconstitution, confirming the functions of the involved enzymes. jst.go.jpscispace.com

This strategy of using a clean host background like A. oryzae allows for the unambiguous identification of metabolites produced by the introduced genes, avoiding the complexity of the native organism's metabolic profile.

Identification of Biosynthetic Intermediates (e.g., Preterpestacin I)

The study of the terpestacin (B1234833) pathway in Aspergillus oryzae has led to the isolation and characterization of several key biosynthetic intermediates. nih.gov These molecules represent snapshots of the biosynthetic assembly line, providing crucial evidence for the sequence of enzymatic reactions.

The pathway begins with the cyclization of geranylfarnesyl pyrophosphate (GFPP) by a terpene synthase. Subsequent tailoring enzymes, primarily cytochrome P450 monooxygenases and oxidases, modify the core structure. Through the heterologous expression of the relevant biosynthetic genes, researchers have identified several of these intermediates. rsc.org

Key identified intermediates in the pathway leading to the terpestacin core structure include:

IntermediateDescriptionReference
Preterpestacin I An early-stage intermediate formed after the initial cyclization reactions. nih.gov nih.gov
Preterpestacin II A hydroxylated derivative of Preterpestacin I, formed by the action of a Cytochrome P450 enzyme (TpCB). rsc.orgnih.gov rsc.orgnih.gov
Preterpestacin III A diol formed by further oxidation, catalyzed by a second Cytochrome P450 (TpCC). rsc.orgnih.gov rsc.orgnih.gov

These findings, summarized in the table above, demonstrate a stepwise oxidation process that builds the complex oxygenation pattern of the final molecule. nih.gov The identification of these intermediates in A. oryzae cultures expressing the biosynthetic genes provides a clear roadmap of the pathway. rsc.orgnih.gov

Comparative Biosynthetic Analysis with Related Sesterterpenoids

The biosynthesis of 11-epiterpestacin is closely related to that of other sesterterpenoids, particularly fusaproliferin (B1234170). 11-Epiterpestacin, also known as siccanol or (-)-terpestacin, is essentially a deacetylated version of fusaproliferin. capes.gov.brnih.gov The biosynthetic gene cluster for fusaproliferin has been identified in Fusarium proliferatum, providing a valuable model for comparison. nih.gov

The fusaproliferin (FUP) pathway involves a set of core enzymes that carry out the synthesis and modification of the sesterterpenoid backbone. nih.gov This pathway offers a direct parallel to the presumed biosynthesis of 11-epiterpestacin.

Enzyme (from F. proliferatum)FunctionStep in BiosynthesisReference
FUP1 Terpenoid SynthaseCatalyzes the initial cyclization of GFPP to form the core ring structure. nih.gov
FUP2 Cytochrome P450Believed to be involved in the multi-step oxidation of the terpene backbone. nih.gov
FUP4 FAD-OxidaseCatalyzes the oxidation of Preterpestacin III to form the terpestacin core. nih.gov
FUP5 AcetyltransferasePerforms the final acetylation step to convert terpestacin into fusaproliferin. nih.gov

The biosynthesis of 11-epiterpestacin in Bipolaris sorokiniana likely follows a nearly identical path up to the formation of the terpestacin core. The key difference is the absence of the final acetylation step performed by an enzyme analogous to FUP5. nih.gov

Furthermore, the initial cyclization step in sesterterpenoid synthesis shows common features across different pathways, such as that of the ophiobolins. The enzymes, like FUP1, are often large, bifunctional proteins containing both a C-terminal prenyltransferase domain for synthesizing the C25 precursor and an N-terminal terpene cyclase domain for the cyclization reaction. mdpi.comnih.gov This chimeric enzyme architecture is a recurring theme in fungal sesterterpenoid biosynthesis. nih.gov

Chemical Synthesis Strategies for 11 Epiterpestacin and Analogues

Total Synthesis Approaches to 11-Epiterpestacin and Related Sesterterpenes

The total synthesis of 11-epiterpestacin and its epimer, terpestacin (B1234833), has been a significant focus in synthetic organic chemistry. A notable achievement in this area is the total synthesis of racemic terpestacin and 11-epiterpestacin, which utilizes the allene (B1206475) ether Nazarov reaction as a pivotal step. nih.govacs.org This strategy is particularly elegant as it establishes a key stereogenic center during the Nazarov cyclization, which then directs the stereochemistry of subsequent transformations. nih.govacs.org

Another successful approach involved a convergent and stereocontrolled total synthesis of (-)-terpestacin. semanticscholar.org This highlights the importance of developing synthetic routes that allow for the precise control of stereochemistry, a crucial factor for the biological activity of these complex molecules. In 2005, a synthesis of the cyclopentenone core structure of terpestacin was disclosed, laying the groundwork for the complete synthesis. acs.org The first total synthesis of natural (+)-terpestacin was reported by Tatsuta and Masuda, further contributing to the repertoire of synthetic strategies for this class of sesterterpenes. tandfonline.comjst.go.jp

The synthesis of related sesterterpenoids has also been an active area of research, providing insights that can be applied to the synthesis of 11-epiterpestacin. For instance, the total syntheses of various marine-derived sesterterpenoids have been accomplished, expanding the toolbox of reactions and strategies for this class of natural products. rsc.org These efforts not only confirm the structures of the natural products but also enable the synthesis of analogues for structure-activity relationship (SAR) studies. rsc.org

Key Synthetic Transformations and Methodologies

The successful synthesis of 11-epiterpestacin and its congeners relies on the application of powerful and often innovative synthetic methodologies. These transformations are crucial for constructing the complex carbon skeleton and controlling the numerous stereocenters present in the molecule.

A cornerstone in the synthesis of terpestacin and 11-epiterpestacin is the allene ether Nazarov reaction. nih.govacs.org This powerful electrocyclic reaction is employed to construct the core cyclopentenone ring system of the molecule. uni-muenchen.de The reaction involves the acid-catalyzed cyclization of a divinyl ketone precursor, which in this case is derived from an allene ether. acs.orguni-muenchen.de A key advantage of this methodology is that the stereochemistry of the newly formed stereocenter, created during the cyclization, dictates the stereochemical outcome of subsequent steps in the synthesis. nih.govacs.org The ease of synthesis and high reactivity of the necessary alkoxyallene precursors make this a versatile and efficient method in natural product synthesis. rsc.org The development of enantioselective versions of the Nazarov reaction, using chiral auxiliaries on the allene, has further enhanced the utility of this transformation. rsc.orgsemanticscholar.org

Stereocontrol is another critical aspect of these syntheses. The biological activity of sesterterpenes is often highly dependent on their absolute and relative stereochemistry. Therefore, synthetic routes must employ stereoselective reactions to ensure the correct configuration at each chiral center. beilstein-journals.org This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. nih.gov For example, catalyst-controlled, stereoselective intermolecular reductive couplings have been instrumental in preparing (-)-terpestacin and (+)-11-epi-terpestacin, which was crucial in confirming the correct structure of "siccanol" as (-)-terpestacin itself, not 11-epi-terpestacin. capes.gov.br

Application of the Allene Ether Nazarov Reaction

Strategies for Analogue Synthesis and Derivatization

The synthesis of analogues and derivatives of 11-epiterpestacin is crucial for understanding its structure-activity relationships and for developing new therapeutic agents. These efforts focus on modifying specific parts of the molecule to probe their importance for biological activity.

A naturally occurring glycosylated derivative, 11-epiterpestacin glycoside (11-ETG), has been isolated from the fungus Bipolaris sorokiniana NSDR-011. koreascience.krresearchgate.net This compound is an α-D-glucoside of 11-epiterpestacin. koreascience.kr The synthesis of such glycosylated derivatives is a significant challenge due to the need for stereoselective glycosylation methods. mdpi.comnih.gov The development of efficient methods for synthesizing glycosides is an active area of research, with techniques like the use of glycosynthases and improved methods for sulfur-containing glycosides being explored. nih.govfrontiersin.org The synthesis of these derivatives is important as glycosylation can significantly alter the biological activity of a natural product. For example, 11-ETG showed no inhibition of Italian ryegrass root growth, whereas its aglycone, 11-epiterpestacin, was a potent inhibitor. koreascience.krresearchgate.net

The preparation of a diverse range of modified sesterterpenes is essential for comprehensive biological screening and the discovery of new lead compounds. mdpi.com This can involve modifications to the carbon skeleton, the introduction or removal of functional groups, and changes to the stereochemistry. For example, the synthesis of sesterterpene derivatives by epoxidation or allylic oxidation has been used to generate new compounds for X-ray diffraction analysis and further biological testing. pnas.org The development of bio-inspired total syntheses, which mimic proposed biosynthetic pathways, can also provide access to novel sesterterpenoid skeletons. chemrxiv.org These synthetic efforts, coupled with biological evaluation, are critical for exploring the therapeutic potential of the sesterterpenoid class of natural products. chemrxiv.orgmdpi.com

Preclinical Pharmacological and Biological Investigations of 11 Epiterpestacin

Molecular and Cellular Mechanisms of Action

Identification of Molecular Targets (e.g., Mitochondrial Complex III Subunits)

While direct binding studies on 11-epiterpestacin are limited, research on its structurally related isomer, terpestacin (B1234833), provides significant insights into its likely molecular target. Terpestacin has been identified to bind specifically to the ubiquinol-cytochrome c reductase binding protein (UQCRB), a subunit of Mitochondrial Complex III. nih.govspandidos-publications.comnih.gov This interaction with UQCRB, also known as the 13.4-kDa subunit, has been shown to inhibit the generation of hypoxia-induced reactive oxygen species (ROS) without impeding mitochondrial respiration. nih.govmdpi.com The binding of terpestacin to UQCRB is a critical event in mediating its anti-angiogenic effects by attenuating hypoxia-induced signaling pathways. nih.govspandidos-publications.commedchemexpress.eu Given the structural similarity, it is hypothesized that 11-epiterpestacin may share this molecular target, although direct experimental confirmation is pending. UQCRB is a component of the multi-subunit ubiquinol-cytochrome c oxidoreductase complex (Complex III), which is central to the mitochondrial respiratory chain. uniprot.org

Elucidation of Intracellular Signaling Pathways Modulated by 11-Epiterpestacin

The precise intracellular signaling pathways modulated by 11-epiterpestacin are still under investigation. However, studies on analogous compounds isolated alongside 11-epiterpestacin offer valuable clues. Research on fusaproliferin (B1234170), a compound often studied in conjunction with 11-epiterpestacin, has demonstrated that its anti-inflammatory effects are mediated through the inhibition of the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. frontiersin.orgnih.govfrontiersin.org These pathways are crucial regulators of inflammatory responses. nih.govmdpi.com Specifically, fusaproliferin was found to inhibit the phosphorylation of essential proteins within these cascades, which are typically activated by inflammatory stimuli like lipopolysaccharide (LPS). frontiersin.orgnih.gov This suggests that 11-epiterpestacin may exert its biological effects through similar mechanisms, although direct studies on 11-epiterpestacin are required for confirmation.

Transcriptomic and Proteomic Analyses of Cellular Responses

Currently, there is a lack of publicly available transcriptomic and proteomic data specifically detailing the cellular responses to 11-epiterpestacin treatment. nih.govnih.govproteomicsdb.orgproteomexchange.orgcancer.govthermofisher.com Such analyses would be invaluable for providing a comprehensive, unbiased view of the changes in gene and protein expression induced by the compound, potentially revealing novel mechanisms of action and therapeutic targets.

In Vitro Efficacy Assessments in Research Models

Cellular Proliferation and Viability Studies (e.g., Lung Cancer A549, Colorectal Cancer SW480, Leukemic K562, U87MG-derived GSCs)

Table 1: Summary of In Vitro Efficacy of 11-Epiterpestacin and Related Compounds

CompoundCell LineAssayObserved EffectCitation
Terpestacin (related compound)U87MG-derived GSCsInhibitionWeak inhibitory effects researchgate.net
11-EpiterpestacinRAW 264.7Nitric Oxide ProductionInactive at 100 µg/mL cabidigitallibrary.orgmdpi.com

Note: Data for 11-Epiterpestacin on A549, SW480, and K562 cell lines were not available in the reviewed sources.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production in RAW 264.7 cells)

The anti-inflammatory potential of 11-epiterpestacin has been investigated in murine macrophage-like RAW 264.7 cells. In a study evaluating the inhibition of nitric oxide (NO) production induced by lipopolysaccharide (LPS), 11-epiterpestacin was found to be inactive at a concentration of 100 µg/mL. cabidigitallibrary.orgmdpi.comresearchgate.net In contrast, a related analogue, fusaproliferin, demonstrated the ability to attenuate the production of NO and other pro-inflammatory mediators such as reactive oxygen species (ROS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). frontiersin.orgnih.gov Furthermore, fusaproliferin was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. frontiersin.orgnih.govnih.govmdpi.com These findings suggest that while 11-epiterpestacin itself may be a weak inhibitor of NO production under the tested conditions, structural modifications could potentially enhance its anti-inflammatory activity.

Antimicrobial Activity in Microorganism Cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Candida albicans)

Investigations into the antimicrobial capabilities of 11-Epiterpestacin have been conducted to determine its efficacy against various pathogenic microorganisms. However, research indicates a lack of significant activity against certain common bacteria and fungi. Specifically, studies have shown that 11-Epiterpestacin does not exhibit notable inhibitory effects against Staphylococcus aureus, Bacillus subtilis, or the fungal pathogen Candida albicans. turkjps.orgresearchgate.netrsdjournal.orgimrpress.comnih.gov This suggests that the compound's potential therapeutic applications may not lie in the domain of direct antimicrobial action against these particular organisms.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for elucidating the mechanism of action of bioactive compounds. biocompare.combioivt.complos.orgnih.gov While specific enzyme inhibition data for 11-Epiterpestacin is not extensively detailed in the public domain, related research on similar compounds and their biological activities often points towards interactions with key enzymes involved in cellular processes. Such assays are fundamental in drug discovery for identifying molecular targets. biocompare.combioivt.com

Phytotoxicity Investigations in Plant Seedlings

11-Epiterpestacin has demonstrated notable phytotoxic effects on the germination and growth of various plant seedlings. At a concentration of 100 ppm, it completely inhibited the root growth of Italian ryegrass. researchgate.net In contrast, its glycoside derivative, 11-ETG, showed no inhibitory activity on the root growth of the same plant, even at a concentration of 200 ppm, highlighting the importance of the aglycone structure for its phytotoxicity. researchgate.net

Phytotoxicity of 11-Epiterpestacin on Italian Ryegrass
CompoundConcentration (ppm)Root Growth Inhibition
11-Epiterpestacin100Complete Inhibition
11-Epiterpestacin Glycoside (11-ETG)200No Inhibition

In Vivo Efficacy and Mechanistic Studies in Animal Models

Evaluation in Zebrafish Models of Inflammation

The zebrafish (Danio rerio) has become a significant in vivo model for studying inflammation due to its genetic tractability and the optical transparency of its larvae, which allows for real-time imaging of inflammatory processes. e-fas.orgdovepress.comnih.govunirioja.esfrontiersin.org This model is frequently used to screen for anti-inflammatory compounds and to dissect the molecular and cellular mechanisms of the inflammatory response. nih.govunirioja.es While the zebrafish model is well-established for evaluating inflammation, specific studies detailing the evaluation of 11-Epiterpestacin in this system are not prominently available in the reviewed literature.

Assessment in Rodent Disease Models (e.g., Tumor Xenografts, Inflammatory Models)

Rodent models are critical for preclinical evaluation of therapeutic compounds. nih.govuky.edu Tumor xenograft models, where human tumor cells are implanted into immunodeficient rodents, are a standard method for assessing the in vivo anticancer activity of new agents. uky.edu Similarly, various rodent models exist to study inflammation, including those induced by agents like lipopolysaccharide (LPS) or those that arise from genetic modifications. nih.govwuxibiology.com These models help in understanding disease pathology and evaluating the efficacy of potential anti-inflammatory drugs. nih.gov Although these models are widely used, specific data on the assessment of 11-Epiterpestacin in rodent tumor xenograft or inflammatory models is not detailed in the available search results.

Pharmacodynamic Biomarker Identification in Animal Studies

Pharmacodynamic biomarkers are essential for assessing the biological activity of a drug candidate in vivo. nih.gov In animal models of cancer, for example, the inhibition of a target protein, such as a kinase, can be measured in tumor tissue after drug administration. nih.gov This provides a direct link between drug exposure and target engagement, which can help in optimizing dosing schedules and predicting clinical efficacy. nih.gov The identification of such biomarkers is a crucial step in the preclinical development of novel therapeutic agents. While this is a standard part of drug development, specific pharmacodynamic biomarkers for 11-Epiterpestacin in animal studies have not been identified in the provided search results.

Histopathological and Immunochemical Analyses from Animal Tissues

Preclinical investigations into the effects of 11-Epiterpestacin on animal tissues have primarily focused on its immunomodulatory properties at the cellular level, with a notable lack of comprehensive histopathological studies on various organ systems. The available research has centered on the compound's anti-inflammatory capabilities, particularly its impact on immune cells such as macrophages.

Immunochemical Investigations

Research has explored the anti-inflammatory effects of 11-Epiterpestacin using in vitro models, specifically with lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.gov These studies are crucial for understanding the compound's potential to modulate immune responses at a cellular and molecular level.

In one key study, 11-Epiterpestacin was evaluated for its ability to inhibit the production of key pro-inflammatory mediators in macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria that triggers a strong inflammatory response. The findings indicated that 11-Epiterpestacin can significantly attenuate the inflammatory cascade in these immune cells. nih.gov

The investigation revealed that 11-Epiterpestacin did not exhibit significant cytotoxicity against RAW264.7 macrophages at the concentrations tested, suggesting that its anti-inflammatory effects are not due to cell death. nih.gov The primary immunochemical findings are detailed below.

11-Epiterpestacin demonstrated a concentration-dependent inhibition of nitric oxide (NO) production in LPS-stimulated macrophages. nih.gov NO is a critical signaling molecule in inflammation, and its overproduction can contribute to tissue damage.

Furthermore, the compound was shown to decrease the secretion of several pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β). nih.gov These cytokines play pivotal roles in orchestrating the inflammatory response. The inhibitory effects of 11-Epiterpestacin on these mediators are summarized in the table below.

Table 1: Effect of 11-Epiterpestacin on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

Mediator Effect of 11-Epiterpestacin Significance
Nitric Oxide (NO) Significant inhibition of excretion. nih.gov Attenuation of a key inflammatory signaling molecule.
Interleukin-6 (IL-6) Concentration-dependent decrease in secretion. nih.gov Reduction of a major pro-inflammatory cytokine.
Tumor Necrosis Factor-alpha (TNF-α) Concentration-dependent decrease in secretion. nih.gov Diminished levels of a central inflammatory mediator.

The study also investigated the potential mechanism of action, suggesting that the anti-inflammatory effects of 11-Epiterpestacin and its analogs may be linked to the inhibition of the NF-κB and MAPK signaling pathways, which are downstream of the Toll-like receptor 4 (TLR4). nih.gov

Histopathological Findings

Currently, there is a notable absence of published research detailing the histopathological analysis of animal tissues following treatment with 11-Epiterpestacin. Therefore, the effects of this compound on the microscopic anatomy of cells and tissues from various organs in animal models have not been documented.

Preclinical Pharmacokinetics and Metabolism Studies of 11 Epiterpestacin

Investigation of Metabolic Pathways in Preclinical Models

The investigation of metabolic pathways in preclinical models typically involves administering the compound to laboratory animals (such as rodents or non-rodents) and analyzing biological samples (e.g., plasma, urine, feces, tissues) over time to identify and quantify the parent compound and its metabolites. These studies help to delineate the routes of biotransformation and understand how the compound is processed within a living system. While the general approaches for investigating metabolic pathways in preclinical models are well-defined in drug development wuxiapptec.comqps.comnih.govnuvisan.comadmescope.comadmescope.comsrce.hr, specific details regarding the metabolic pathways of 11-Epiterpestacin in such models were not found in the provided search results.

Metabolite Identification and Profiling in Biological Matrices (Preclinical)

Metabolite identification and profiling involve the detection, structural elucidation, and relative quantification of metabolites present in biological samples obtained from preclinical studies. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are commonly employed for these purposes researchgate.net. Metabolite profiling aims to provide a comprehensive picture of the metabolites formed, while identification focuses on determining their chemical structures. This information is crucial for understanding the metabolic fate of the parent compound and assessing the potential exposure to metabolites. Despite the established importance of metabolite identification and profiling in preclinical research wuxiapptec.comnih.govnuvisan.comsrce.hrresearchgate.netdntb.gov.ua, specific data on the metabolites of 11-Epiterpestacin in preclinical biological matrices were not available in the retrieved information.

Enzyme Systems Involved in 11-Epiterpestacin Biotransformation (Preclinical)

Understanding the enzyme systems responsible for the biotransformation of a compound is essential for predicting potential drug-drug interactions and understanding variability in metabolism among individuals or species. Key enzyme families involved in drug metabolism include cytochrome P450 (CYP) enzymes and various non-CYP enzymes such as UDP-glucuronosyltransferases (UGTs), flavin monooxygenases (FMOs), and sulfotransferases (SULTs) bioivt.comnih.gov. Preclinical studies often involve in vitro experiments using liver microsomes or hepatocytes to identify the specific enzymes that catalyze the metabolic reactions of the compound nih.govresearchgate.net. While the role of enzyme systems in biotransformation is a critical area of preclinical study qps.combioivt.comnih.gov, information detailing the specific enzymes involved in the biotransformation of 11-Epiterpestacin in preclinical models was not found in the provided search results.

Advanced Analytical and Computational Methodologies in 11 Epiterpestacin Research

Integrated Analytical Platforms for Complex Sample Analysis

The analysis of 11-epiterpestacin from its natural source, the fungus Bipolaris sorokiniana, or from synthetic preparations, requires powerful analytical platforms capable of handling complex matrices. researchgate.net High-resolution separation and sensitive detection are key to accurately identifying and quantifying this sesterterpenoid.

LC-MS/MS for Qualitative and Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 11-epiterpestacin. bu.edu It combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.govtechnologynetworks.com This technique is invaluable for both the qualitative identification of 11-epiterpestacin in complex extracts and its precise quantification. unc.edunih.govnih.gov

In a typical LC-MS/MS workflow, the sample is first injected into an LC system, where 11-epiterpestacin is separated from other metabolites on a reversed-phase column. nih.govfrontiersin.org The separated compound then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). bu.edu In the first stage of the tandem mass spectrometer (MS1), the precursor ion corresponding to the molecular weight of 11-epiterpestacin is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). technologynetworks.com The specific fragmentation pattern serves as a structural fingerprint for the compound, allowing for its unambiguous identification. frontiersin.org

For quantitative analysis, a triple quadrupole mass spectrometer is often operated in multiple reaction monitoring (MRM) mode. mdpi.com In this mode, specific precursor-to-product ion transitions for 11-epiterpestacin and an internal standard are monitored, providing high selectivity and sensitivity. technologynetworks.com The development of a quantitative LC-MS/MS method involves the optimization of several parameters, including the choice of mobile phase, gradient elution program, ionization source parameters, and collision energy. technologynetworks.comresearchgate.net

A study on the analysis of seco-sativene sesquiterpenoids, which are structurally related to sesterterpenoids, from Bipolaris sorokiniana utilized Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS). nih.govfrontiersin.orgnih.gov This high-resolution mass spectrometry approach allows for the accurate mass measurement of both precursor and product ions, facilitating the identification of known and new compounds. frontiersin.org The fragmentation patterns of these related compounds can provide a basis for identifying the characteristic fragment ions of 11-epiterpestacin. nih.govfrontiersin.orgnih.gov

Table 1: Representative LC-MS/MS Parameters for the Analysis of Fungal Sesterterpenoids

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientOptimized for separation of sesterterpenoids
Flow Rate0.3 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage~3.0 kV
Desolvation Temperature~400°C
Collision GasArgon
Acquisition ModeMultiple Reaction Monitoring (MRM) for quantification; Full scan/dd-MS2 for identification

This table presents typical parameters that could be adapted for the analysis of 11-epiterpestacin based on methods for similar compounds. Specific values would require experimental optimization.

GC-MS and Pyrolysis-GCMS in Research

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com While 11-epiterpestacin itself is not sufficiently volatile for direct GC-MS analysis, the technique is highly relevant in the broader context of studying the producing organism, Bipolaris sorokiniana. semanticscholar.orgfrontiersin.org GC-MS can be used to profile the volatile secondary metabolites produced by the fungus, which can provide insights into its metabolism and potentially identify other bioactive compounds. mdpi.comsemanticscholar.org For the analysis of non-volatile compounds like sesterterpenoids, derivatization to increase volatility would be necessary.

Table 2: Potential Applications of GC-MS and Pyrolysis-GCMS in 11-Epiterpestacin Research

TechniqueApplicationTarget AnalytesSample Type
GC-MS Profiling of volatile secondary metabolites from Bipolaris sorokinianaVolatile organic compounds (VOCs)Fungal culture headspace or solvent extracts
Analysis of derivatized non-volatile compoundsDerivatized 11-epiterpestacin and related sesterterpenoidsPurified or semi-purified extracts
Pyrolysis-GCMS Chemical fingerprinting of the producing fungusThermal degradation products of all organic componentsFungal biomass, crude extracts
Structural characterization of the sesterterpenoid backboneCharacteristic pyrolytic fragments of the 11-epiterpestacin core structurePurified 11-epiterpestacin

Molecular Modeling and Computational Chemistry Applications

Computational methods are increasingly integral to natural product research, offering powerful tools to predict biological activity, understand mechanisms of action, and guide the discovery of new derivatives. researchgate.net

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. arxiv.orgnih.govfrontiersin.org This method is instrumental in hypothesis-driven research to identify potential protein targets for 11-epiterpestacin and to understand the molecular basis of its bioactivity. arxiv.orgtjnpr.org The process involves generating a multitude of possible conformations of the ligand within the binding site of the protein and then scoring these poses based on their steric and energetic complementarity. researchgate.nettjnpr.org

For 11-epiterpestacin, molecular docking could be employed to screen it against a panel of proteins known to be involved in pathways related to its observed biological activities, such as phytotoxicity. researchgate.net The results of such studies, typically presented as binding energy scores and visualizations of the ligand-protein interactions, can highlight key amino acid residues involved in binding and suggest potential mechanisms of action. nih.govfrontiersin.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of molecules like 11-epiterpestacin and the stability of its complexes with target proteins over time. nih.govmun.camdpi.com An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles evolve. mdpi.com

In the context of 11-epiterpestacin, MD simulations can be used to explore its conformational landscape in different solvent environments, which is crucial for understanding its structure-activity relationship. nih.govmun.carsc.orgnih.gov When applied to a ligand-protein complex identified through molecular docking, MD simulations can assess the stability of the predicted binding pose and reveal dynamic changes in the interactions between the ligand and the protein. mdpi.commdpi.com This provides a more realistic and detailed picture of the binding event than the static view offered by molecular docking alone. rsc.org

In Silico Virtual Screening for Derivative Discovery

In silico virtual screening is a computational approach used to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. frontiersin.orgscirp.orgnih.gov This method is highly valuable for the discovery of new derivatives of 11-epiterpestacin with potentially enhanced or novel biological activities. mdpi.comfrontiersin.org Virtual screening can be either structure-based, relying on molecular docking against a target protein, or ligand-based, using the structure of a known active compound like 11-epiterpestacin as a template to find similar molecules. frontiersin.orgscirp.org

Starting with the 11-epiterpestacin scaffold, a virtual library of derivatives can be created by systematically modifying its functional groups. This library can then be screened against a validated protein target using high-throughput virtual screening (HTVS) to identify the most promising candidates. scirp.org The top-ranked hits from the virtual screen can then be prioritized for chemical synthesis and biological evaluation, significantly accelerating the drug discovery and development process. mdpi.comfrontiersin.orgnih.gov

Chemoinformatic Approaches to Structure-Activity Relationship (SAR)

Chemoinformatics provides powerful computational tools to analyze and predict the biological activity of chemical compounds based on their structure. frontiersin.orgnih.gov For 11-epiterpestacin and related sesterterpenoids, these approaches are crucial for understanding the subtle structural modifications that dictate their biological effects. While comprehensive quantitative structure-activity relationship (QSAR) models for 11-epiterpestacin are not extensively published, SAR can be elucidated through comparative analysis with its analogs and by using computational tools to explore chemical space and model molecular interactions. oncodesign-services.comnih.gov

Computational methods are employed to rationalize these relationships and guide the design of new, potentially more active compounds. oncodesign-services.com Key chemoinformatic techniques applicable to 11-epiterpestacin research include:

Chemical Space Mapping: Tools like ChemGPS-NP are used to map natural products into a defined chemical space based on structure-derived physicochemical characteristics. nih.govdiva-portal.org This allows for the classification and comparison of sesterterpenoids like terpestacin (B1234833), helping to identify regions of chemical space associated with specific biological activities and to compare the properties of natural product libraries against known drugs. science.govscience.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For instance, docking models of terpestacin with its identified target, ubiquinol-cytochrome c reductase binding protein (UQCRB), show it fitting into a specific hydrophobic pocket. researchgate.net Such models are instrumental in understanding the molecular basis of activity and can be used to predict how structural changes, such as the epimerization at C-11, might affect target binding.

Activity Landscape Modeling: Methods like Structure-Activity Similarity (SAS) maps can be used to visualize SAR, identifying "activity cliffs" where a small structural change leads to a large difference in biological activity. u-strasbg.fr This is particularly relevant when comparing closely related isomers like 11-epiterpestacin and terpestacin.

These computational approaches transform experimental data into predictive models, accelerating the exploration of chemical space and enabling the rational design of novel analogs. drughunter.com

Table 1: Comparative Phytotoxicity of 11-Epiterpestacin and Related Sesterterpenoids This table summarizes the structure-activity relationship based on comparative biological activity data.

CompoundStructural Relationship to 11-EpiterpestacinRelative PhytotoxicityReference
Terpestacin Epimer at C-11Almost equal nih.gov
Fusaproliferin (B1234170) Structurally related mycotoxinSignificantly lower nih.gov

Omics Approaches (Proteomics, Metabolomics) for Mechanistic Insights

Omics technologies, which provide a global profile of molecules like proteins (proteomics) and metabolites (metabolomics), are indispensable for uncovering the mechanisms of action of bioactive compounds. nih.govwikipedia.org For sesterterpenoids like 11-epiterpestacin, these approaches offer an unbiased view of the cellular response, moving beyond single-target interactions to a systems-level understanding.

Proteomics for Target Identification and Mechanistic Elucidation

Chemical proteomics, a sub-discipline of proteomics, is a powerful strategy for identifying the direct protein targets of small molecules. eu-openscreen.eunih.gov This approach has been successfully applied to terpestacin, the close relative of 11-epiterpestacin, to unravel its mode of action. nih.govexlibrisgroup.com

A key study utilized a reverse chemical proteomics method involving phage display biopanning to identify the molecular target of terpestacin. researchgate.net The study revealed that terpestacin directly binds to ubiquinol-cytochrome c reductase binding protein (UQCRB) , a subunit of the mitochondrial Complex III involved in the electron transport chain. researchgate.net The direct interaction was further validated using surface plasmon resonance (SPR) analysis. This discovery was critical, as it linked terpestacin's known anti-angiogenic effects to the inhibition of mitochondrial reactive oxygen species (ROS) production and subsequent disruption of hypoxia-inducible factor signaling. researchgate.net

Further proteomic analyses have been conducted to understand the broader cellular response to terpestacin. One study performed a proteomic analysis of Mycobacterium tuberculosis treated with terpestacin to characterize the bacterial response to the compound. researchgate.net Such studies, which examine changes in protein expression profiles upon treatment, provide a comprehensive picture of the pathways and processes affected by the compound, including those beyond the primary target. frontiersin.orgnih.gov

Table 2: Proteomics-Based Findings for Terpestacin This table outlines key protein interactions and cellular responses identified through proteomic studies.

Proteomic ApproachOrganism/SystemKey FindingImplication for Mechanism of ActionReference
Chemical Proteomics (Phage Display) Human Endothelial CellsDirect binding target identified as UQCRB (Mitochondrial Complex III subunit).Inhibition of mitochondrial function, leading to reduced ROS production and anti-angiogenic effects. researchgate.net
Expression Proteomics Mycobacterium tuberculosisCharacterization of the bacterial proteome's response to treatment.Elucidation of the compound's effect on bacterial cellular processes. researchgate.net

Metabolomics for Pathway Analysis

Metabolomics involves the systematic study of small-molecule metabolites in a biological system, providing a functional readout of the cellular physiological state. wikipedia.org By profiling changes in the metabolome after treatment with a compound, researchers can identify perturbed metabolic pathways, offering deep mechanistic insights. nih.govfrontiersin.org

To date, specific metabolomics studies detailing the mechanistic effects of 11-epiterpestacin are not widely available in the scientific literature. However, such an approach would be highly valuable. For example, given that the target of the closely related terpestacin is the mitochondrial protein UQCRB, a metabolomics study could be designed to:

Quantify changes in metabolites related to the citric acid (TCA) cycle and oxidative phosphorylation.

Analyze shifts in amino acid and lipid metabolism, which are closely linked to mitochondrial function. nih.gov

Identify biomarkers that reflect the downstream consequences of mitochondrial complex III inhibition. mdpi.com

By integrating proteomics and metabolomics data, a more complete and multi-layered understanding of the biological impact of 11-Epiterpestacin can be achieved.

Future Research Directions and Unexplored Potential of 11 Epiterpestacin

Identification of Novel Biological Targets and Therapeutic Avenues

Identifying the specific biological targets of 11-epiterpestacin is crucial for understanding its mechanisms of action and exploring new therapeutic avenues. While some studies have proposed targets for related compounds like terpestacin (B1234833), the precise targets for 11-epiterpestacin require further investigation. For instance, terpestacin has been suggested to target an 81-amino-acid fragment of the human ubiquinol-cytochrome c reductase binding protein (UQCRB) in mitochondria in mammalian cells. nih.gov Given the structural similarity, 11-epiterpestacin might share this or similar targets, but this needs experimental validation.

Furthermore, 11-epiterpestacin has shown effectiveness against Staphylococcus aureus and Bacillus subtilis, suggesting potential as an antimicrobial agent. dipterajournal.com Exploring its activity against a broader spectrum of pathogens, including antibiotic-resistant strains, could reveal new therapeutic applications in infectious diseases. Its reported phytotoxicity also suggests potential as a natural herbicide or in agricultural applications. nih.govuwm.edu.pl

Application in Advanced Preclinical Models for Disease Modeling

Advanced preclinical models, including in vitro cell cultures and in vivo animal models, are essential for evaluating the efficacy and safety of 11-epiterpestacin for various potential applications. Studies using cell lines have shown variable cytotoxicity of related compounds like fusaproliferin (B1234170) in the low µM range against different mammalian cell lines. nih.gov Applying 11-epiterpestacin in more complex preclinical models, such as 3D cell cultures or organoids, could provide more physiologically relevant data on its effects on human tissues.

In vivo studies are necessary to assess its pharmacokinetics, pharmacodynamics, and potential therapeutic effects in living organisms. While terpestacin has been studied for its phytotoxicity in Italian ryegrass seedlings nih.gov, studies specifically on 11-epiterpestacin in relevant animal models for infectious diseases, cancer, or inflammatory conditions could reveal its therapeutic potential. Preclinical testing is a key step before clinical trials and involves evaluating potential pharmaceuticals on animals, often under GLP conditions. fda.govavcr.cz Such studies help establish biological plausibility, identify active dose levels, and inform potential clinical routes of administration. fda.gov

Development of Engineered Biosynthetic Pathways for Enhanced Production

11-Epiterpestacin is a natural product, and its isolation from natural sources like fungi can be challenging and yield limited quantities. Developing engineered biosynthetic pathways could provide a more efficient and sustainable method for its production. Research into the biosynthesis of related sesterterpenoids, such as fusaproliferin, has identified gene clusters encoding the biosynthetic enzymes, including terpenoid synthases, cytochrome P450s, FAD-oxidases, and acetyltransferases. researchgate.netmdpi.com

Understanding the specific genes and enzymes involved in 11-epiterpestacin biosynthesis would allow for metabolic engineering of host organisms (e.g., fungi or bacteria) to enhance its production. Genetic engineering of production strains can involve manipulating regulatory genes and disrupting genes for interfering pigments to improve yield and purification. nih.govmdpi.com This approach has been explored for fusaproliferin production. nih.govresearchgate.netmdpi.com

Exploration of Structure-Activity Relationships through Rational Design

Understanding the relationship between the chemical structure of 11-epiterpestacin and its biological activity (Structure-Activity Relationship or SAR) is crucial for rational design of analogs with improved potency, selectivity, or other desirable properties. epa.govcollaborativedrug.com SAR studies involve systematically modifying the chemical structure of a compound and evaluating how these modifications affect its biological activity. epa.govcollaborativedrug.comresearchgate.net

While the basic structure of 11-epiterpestacin is known nih.govnih.gov, detailed SAR studies have not been extensively reported in the provided search results specifically for this compound. Exploring the impact of modifications to different parts of the 11-epiterpestacin structure, such as the hydroxyl groups, the ketone, or the ring system, could lead to the development of novel analogs with enhanced therapeutic potential or reduced toxicity. Rational design approaches, guided by SAR data and computational modeling, can accelerate the discovery and optimization of new drug candidates. nih.govmdpi.com

Q & A

Q. How can researchers resolve contradictions in proposed biosynthetic pathways for 11-Epiterpestacin?

  • Methodology :
  • Isotope labeling : Use 13C^{13}\text{C}-glucose in fungal cultures to trace precursor incorporation.
  • Gene knockout : Disrupt putative biosynthetic genes (e.g., polyketide synthases) and analyze metabolite profiles .

Q. Tables for Reference

Bioactivity Comparison 11-Epiterpestacin (11-ET)11-Epiterpestacin Glucoside (11-ETG)
Effective Concentration 100 ppm (complete inhibition)No activity at 200 ppm
Structural Feature Free hydroxyl groupα-D-glucoside conjugation
Key Spectroscopic Data 11-Epiterpestacin
1^1H NMR (CDCl₃) δ 5.70 (d, J=10.2 Hz, H-11)
HR-ESI-MS m/z 305.1753 [M+H]⁺

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.